molecular formula C15H27NO5 B14887166 (S)-tert-Butyl 5-((tert-butoxycarbonyl)amino)-3-oxohexanoate

(S)-tert-Butyl 5-((tert-butoxycarbonyl)amino)-3-oxohexanoate

Cat. No.: B14887166
M. Wt: 301.38 g/mol
InChI Key: IUEQBDMBZMRVGW-JTQLQIEISA-N
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Description

tert-Butyl (S)-5-((tert-butoxycarbonyl)amino)-3-oxohexanoate is a compound that features a tert-butyl ester and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-5-((tert-butoxycarbonyl)amino)-3-oxohexanoate typically involves the protection of an amino acid derivative. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid, which can then be esterified with tert-butyl alcohol under acidic conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of microreactors can enhance reaction control and improve yields, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-5-((tert-butoxycarbonyl)amino)-3-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Hydroxylated products.

    Substitution: Free amines after Boc deprotection.

Scientific Research Applications

tert-Butyl (S)-5-((tert-butoxycarbonyl)amino)-3-oxohexanoate is widely used in scientific research, particularly in:

    Chemistry: As a building block in organic synthesis and peptide chemistry.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (S)-5-((tert-butoxycarbonyl)amino)-3-oxohexanoate involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic transformations and can be selectively removed under acidic conditions. The tert-butyl ester also offers protection and can be hydrolyzed to yield the free acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-5-((tert-butoxycarbonyl)amino)-3-oxohexanoate is unique due to its dual protection strategy, offering both stability and ease of deprotection. This makes it highly valuable in complex synthetic pathways where selective deprotection is crucial .

Properties

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

tert-butyl (5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate

InChI

InChI=1S/C15H27NO5/c1-10(16-13(19)21-15(5,6)7)8-11(17)9-12(18)20-14(2,3)4/h10H,8-9H2,1-7H3,(H,16,19)/t10-/m0/s1

InChI Key

IUEQBDMBZMRVGW-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CC(=O)CC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=O)CC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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